B1575686 Theta defensin subunit C

Theta defensin subunit C

Cat. No.: B1575686
Attention: For research use only. Not for human or veterinary use.
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Description

Theta Defensin Subunit C is one of the precursor nonapeptides involved in the biosynthesis of macrocyclic theta-defensins, a unique class of ribosomally-synthesized cyclic peptides found in Old World monkeys . In species like the olive baboon ( Papio anubis ), four theta-defensin precursor genes (BTD-a, BTD-b, BTD-c, and BTD-d) have been identified, which encode subunits A, B, C, and D, respectively . These 9-amino acid subunits are post-translationally excised from their precursor proteins and ligated in pairs to form the mature, 18-residue cyclic peptide . This compound can theoretically combine with other subunits (e.g., A+A, A+C, etc.) to generate a diverse array of functional theta-defensins with varying biological activities . This reagent provides researchers with a fundamental building block for studying the biosynthesis and structure-activity relationships of theta-defensins. The mature peptides formed from these subunits, such as RTD-1 from rhesus macaques, exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and some enveloped viruses . Their mechanism of action is often attributed to disrupting microbial membranes . Beyond direct microbicidal activity, theta-defensins have significant research value for their immunomodulatory properties. Studies show they can suppress the release of pro-inflammatory cytokines like TNF, IL-6, and IL-8 from stimulated leukocytes, and have demonstrated protective effects in mouse models of bacteremic sepsis . Their unique macrocyclic backbone, stabilized by three disulfide bonds in a cyclic cystine ladder, makes them exceptionally stable and an attractive scaffold for peptide engineering and drug design . This subunit is essential for in vitro reconstitution studies, investigating peptide cyclization, and developing novel theta-defensin-inspired therapeutics. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans.

Properties

bioactivity

Antimicrobial

sequence

RCICLLGIC

Origin of Product

United States

Genomic and Evolutionary Analysis of Theta Defensin Subunit Genes

Identification and Characterization of Theta Defensin (B1577277) Subunit Gene Loci

The gene loci for primate α- and θ-defensins are typically found in multigene clusters. plos.org In humans, these genes are predominantly located on chromosome 8p23, a region known for its dynamic evolutionary history. plos.orgnih.gov Research has identified six theta-defensin pseudogenes in the human genome; five are situated on chromosome 8p23, and one is found on chromosome 1. nih.gov

The characterization of these gene loci in non-human primates has revealed the genetic basis for the various theta-defensin subunits. In the rhesus macaque (Macaca mulatta), two precursor genes give rise to different subunits that can combine to form three distinct mature theta-defensins. wikipedia.org A more complex system exists in the olive baboon (Papio anubis), where four precursor genes have been isolated: BTD-a, BTD-b, BTD-c, and BTD-d. wikipedia.org These genes encode the respective subunits A, B, C, and D. The combination of these subunits allows for greater diversity; for example, the heterodimer of subunits A and C forms the mature defensin known as BTD-4. wikipedia.org

Other primates also show variability in their theta-defensin gene repertoire. Orangutans possess four theta-defensin precursor genes, while gibbons have two. wikipedia.org This variation in gene number and subunit composition across species highlights the rapid evolution of this gene family.

Table 1: Known Theta Defensin Subunit Genes in Select Primate Species

Species Gene/Subunit Name Locus (in Human Homologue) Number of Genes Mature Defensin Examples
Rhesus Macaque (Macaca mulatta) RTD-1, RTD-2 Chromosome 8p23 2 RTD-1 (heterodimer), RTD-2 (homodimer), RTD-3 (homodimer)
Olive Baboon (Papio anubis) BTD-a, BTD-b, BTD-c, BTD-d Chromosome 8p23 4 BTD-1 (A+B), BTD-2 (B+B), BTD-3 (A+A), BTD-4 (A+C), BTD-7 (A+D)
Human (Homo sapiens) DEFT1P Chromosome 8p23, Chromosome 1 6 (pseudogenes) None (translation blocked)
Orangutan (Pongo pygmaeus) Not specified Chromosome 8p23 4 Not specified

Comparative Genomics of Theta Defensin Subunit Genes Across Primate Species

Comparative genomic analyses reveal a clear evolutionary divergence in theta-defensin genes among primates. plos.org Functional theta-defensin genes are present in Old World monkeys, such as rhesus macaques and olive baboons, as well as in lesser apes (siamang) and orangutans. nih.govwikipedia.org In stark contrast, these genes are non-functional pseudogenes in humans, chimpanzees, and gorillas. plos.orgnih.gov

Genomic surveys have found no theta-defensin gene homologues in New World monkeys or prosimians, suggesting the genes emerged in the common ancestor of Old World monkeys and apes. nih.gov The genomic organization of the defensin locus on chromosome 8p23 shows conserved synteny among humans, chimpanzees, orangutans, macaques, and marmosets, indicating a shared ancestral origin for this chromosomal region. plos.org The evolution of these genes is characterized by a "birth-and-death" model, where genes are created by duplication and then either maintained, deleted, or inactivated through mutation. researchgate.netuiuc.edu This process leads to significant differences in the defensin gene repertoires even between closely related species, likely as a response to ever-changing pathogen environments. plos.orguiuc.edu

Table 2: Status of Theta Defensin Genes Across Primate Lineages

Primate Group Representative Species Gene Status Notes
Hominids (Great Apes) Human, Chimpanzee, Gorilla Pseudogene A shared premature stop codon prevents translation. researchgate.net
Hominids (Great Apes) Orangutan Functional & Pseudogene Possesses both intact and silenced gene copies. nih.gov
Lesser Apes Siamang Functional Intact DEFT genes have been identified. nih.gov
Old World Monkeys Rhesus Macaque, Olive Baboon Functional Express a variety of theta-defensin subunits. wikipedia.org
New World Monkeys Marmoset, etc. Absent No homologous genes found. nih.gov

Evolutionary Divergence and Selection Pressures on Theta Defensin Subunit Genes

The emergence of theta-defensins is a key event in primate immune system evolution. Phylogenetic studies indicate that theta-defensin genes (DEFT) evolved from an ancestral myeloid α-defensin gene, specifically DEFA8, approximately 40 million years ago in an ancestor of Old World monkeys. plos.orgwikipedia.orgresearchgate.net This evolutionary leap involved the truncation of the ancestral gene into two halves, which now encode the separate subunits that ligate to form the mature cyclic peptide. wikipedia.org

The evolution of these genes has been shaped by strong and variable selection pressures. d-nb.info Analysis of the prosegment—the part of the precursor protein that is cleaved off during maturation—reveals adaptive changes that co-evolved with the novel cyclic structure of the mature peptide, underscoring the prosegment's importance in the correct folding process. plos.orguiuc.edu The defensin gene family as a whole is subject to two opposing evolutionary forces: a drive for diversification to counter a wide range of pathogens, leading to high sequence divergence, and a need to conserve specific structural motifs essential for function. oup.com This dynamic is evident in the species-specific duplications and pseudogenization events observed across primate lineages. researchgate.net

Analysis of Pseudogenization Events in Human and Great Ape Theta Defensin Subunit Genes

The absence of functional theta-defensins in humans, chimpanzees, and gorillas is the result of a specific pseudogenization event. researchgate.net In all three species, the theta-defensin genes contain a premature stop codon within the sequence that codes for the signal peptide. nih.govplos.org This mutation aborts the translation process, preventing the synthesis of the precursor proteins. nih.gov The fact that the exact same inactivating mutation is present in these three hominid species strongly suggests it was inherited from their last common ancestor and occurred after this lineage diverged from the orangutan lineage. nih.gov This is further supported by the discovery that orangutans possess both intact and silenced (pseudogene) copies of theta-defensin genes, capturing a snapshot of this evolutionary transition. nih.gov

In humans, these non-functional genes are classified as pseudogenes, such as DEFT1P. researchgate.net Despite the inability to produce a protein, these genes are not entirely silent; they are still transcribed into messenger RNA (mRNA) in various tissues. nih.gov

Table 3: Theta Defensin Pseudogenes in Hominids

Species Gene Status Nature of Inactivation Implication
Human (Homo sapiens) Pseudogene Premature stop codon in signal sequence No theta-defensin peptide production. plos.org
Chimpanzee (Pan troglodytes) Pseudogene Same premature stop codon as humans Inherited from a common ancestor. nih.gov

Transcriptional Regulation of Theta Defensin Subunit Gene Expression

While the pseudogenization of theta-defensin genes in humans and great apes prevents their translation, the process of transcription is still active. wikipedia.org Theta-defensin mRNA transcripts have been detected in a range of human tissues, including bone marrow, spleen, thymus, testes, and skeletal muscle. nih.govnih.gov This indicates that the upstream regulatory elements that control gene expression remain functional.

Direct research on the transcriptional regulation of theta-defensin genes is limited. However, studies on the closely related β-defensin genes offer a valuable model. The expression of β-defensins is often inducible, particularly in response to microbial products like lipopolysaccharide (LPS). nih.gov This induction is regulated at the transcriptional level and is mediated by conserved transcription factors, including nuclear factor-kappa B (NF-κB) and nuclear factor interleukin-6 (NF-IL6). nih.gov The 5' flanking regions of genes like human β-defensin 2 contain consensus binding sites for these factors. nih.gov Given the shared evolutionary origin and functional roles in innate immunity, it is plausible that similar regulatory pathways influence the transcription of theta-defensin genes in primates where they are expressed.

Biosynthesis and Post Translational Processing of Theta Defensin Subunit C and Related Precursors

Mechanism of Proteolytic Cleavage from Larger Precursor Polypeptides

The journey to a mature theta defensin (B1577277) begins with the synthesis of a larger precursor polypeptide. plos.org These precursors, typically around 76 amino acids in length, are encoded by genes that have evolved from alpha-defensin genes. plos.orgwikipedia.org The precursor protein contains a signal peptide, a pro-segment, and the nine-amino-acid sequence that will ultimately become one half of the mature theta defensin. mdpi.complos.org

The release of this nonapeptide subunit is achieved through proteolytic cleavage. While the precise enzymes responsible for every step in all species are still under investigation, it is understood that various proteolytic enzymes are involved in cleaving the prosegment to release the mature peptide. plos.org In a process analogous to the processing of some human defensins, enzymes like trypsin have been implicated in the activation of defensin precursors. latrobe.edu.au For instance, human defensin 5 (HD-5) is activated by a trypsin isoform in the extracellular space. termedia.pl The prosegment itself plays a crucial role as an intramolecular chaperone, ensuring the correct folding and disulfide bond formation of the mature peptide and keeping it in an inactive state until its release. plos.org

Head-to-Tail Ligation and Cyclization in Mature Theta Defensin Formation

A hallmark of theta defensin biosynthesis is the unique head-to-tail ligation of two separate nine-amino-acid peptides. idexlab.combenthamscience.comresearchgate.net This process, which results in an 18-residue cyclic peptide, is a remarkable example of post-translational modification. plos.org The formation of two new peptide bonds is required to join the N-terminus of one nonapeptide to the C-terminus of the other, creating the circular backbone that is essential for many of the theta defensins' biological activities. idexlab.comresearchgate.net This cyclization confers significant stability and resistance to proteolytic degradation. iiarjournals.org

The mature theta defensin structure is further stabilized by three intramolecular disulfide bonds, creating a distinctive "cyclic cystine ladder" motif. mdpi.comresearchgate.net This robust structure is critical for the peptide's function, as demonstrated by the reduced microbicidal activity of de-cyclized analogs. benthamscience.comnih.gov Examples of mature theta defensins formed through this process include Rhesus Theta Defensin-1 (RTD-1), RTD-2, and various baboon theta defensins (BTDs) that incorporate subunit C. wikipedia.orgidexlab.com

Combinatorial Assembly of Different Theta Defensin Subunits into Isoforms

The diversity of theta defensins arises from the combinatorial assembly of different nonapeptide subunits. benthamscience.com In species like the olive baboon, multiple genes encode for different theta defensin subunits, including BTD-a, BTD-b, BTD-c, and BTD-d. wikipedia.org These subunits can combine to form a variety of homodimers (e.g., A+A, B+B) and heterodimers (e.g., A+B, A+C, A+D). wikipedia.org

This combinatorial potential significantly expands the repertoire of theta defensin isoforms. For instance, in the olive baboon, while ten different combinations are theoretically possible from the four known subunits, only five have been observed, indicating some level of regulation in the assembly process. wikipedia.org The heterodimeric forms are often the most abundant. wikipedia.org

Table 1: Known Theta Defensin Isoforms in Olive Baboons

Subunit CombinationResulting Isoform
A+ABTD-3
A+BBTD-1
A+CBTD-4
A+DBTD-7
B+BBTD-2

This table illustrates the combinatorial assembly of different theta defensin subunits (A, B, C, D) to form various isoforms in olive baboons. wikipedia.org

Factors Influencing Biosynthetic Efficiency and Isoform Abundance

The efficiency of theta defensin biosynthesis and the relative abundance of different isoforms are likely influenced by several factors. The expression levels of the different precursor genes are a primary determinant. asm.org For example, in rhesus macaques, RTD-1 is the most abundant isoform, suggesting higher expression or more efficient processing of its precursor genes. nih.govfrontiersin.org

The mechanisms controlling the preferential formation of heterodimers over certain homodimers are not yet fully understood but point towards a regulated process rather than random assembly. latrobe.edu.au The relative stability of the different isoforms and their precursors may also play a role in their final abundance. Furthermore, the cellular environment and the presence of specific processing enzymes could influence the efficiency of both cleavage and ligation. The charge of the resulting isoform, which can vary between different combinations, has also been shown to be a critical factor in their biological activity, which may indirectly influence selective pressures on their production. frontiersin.org

Structural Biology and Functional Implications Derived from Theta Defensin Subunit Architecture

Conformational Analysis of the Mature Cyclic Peptides Derived from Subunits (e.g., Beta-Sheet Structure, Cystine Ladder)

A hallmark of the theta defensin (B1577277) structure is the "cyclic cystine ladder" (CCL) motif. acs.orgacs.org This motif is formed by the cyclic peptide backbone and three parallel disulfide bonds that brace the two β-strands. nih.govacs.org The disulfide bonds are arranged in a ladder-like fashion along the β-sheets, with a I-VI, II-V, and III-IV connectivity pattern. acs.orgacs.org This arrangement is distinct from the cyclic cystine knot (CCK) motif found in other cyclic peptides like cyclotides. acs.org The CCL is a critical determinant of the structural integrity and stability of theta defensins. uq.edu.auuq.edu.au The elongated topology of θ-defensins, with a length of approximately 30 Å and a cross-section of about 10 × 10 Ų, is a direct consequence of this cyclic cystine ladder structure. acs.org

Role of Specific Amino Acid Residues and Disulfide Bonds in Structural Stability and Conformational Dynamics

The exceptional stability of theta defensins is a direct consequence of their unique structural elements, primarily the cyclic backbone and the three intramolecular disulfide bonds. researchgate.netresearchgate.net The disulfide bonds are paramount for maintaining the defined three-dimensional structure and thermal stability of the peptide. uq.edu.aunih.gov Studies involving the synthesis of theta defensin analogues with a varying number and combination of disulfide bonds have demonstrated that the structure and stability are principally dependent on these covalent linkages. uq.edu.aunih.gov The removal of the disulfide bonds leads to a loss of the well-defined structure and a decrease in stability. uq.edu.au

Specific amino acid residues also play a crucial role in the stability and conformational dynamics of theta defensins. The six cysteine residues that form the disulfide bridges are highly conserved and essential for the characteristic fold. nih.gov The arginine residues, which are often exposed on one face of the molecule, contribute to the cationic nature of the peptide but are also key for certain biological activities. nih.govnih.gov Full sequence amino acid scanning of RTD-1 has revealed that native arginine residues are critical for its activity as a lethal factor protease inhibitor. nih.gov Conversely, mutating these arginines to negatively charged residues significantly diminishes this activity. nih.gov

The glycine (B1666218) residues are often found in the β-turns, specifically in the i+2 position of type βI' turns, a common feature in structurally characterized θ-defensins. acs.org The conformational dynamics of theta defensins have been investigated using NMR relaxation analysis. acs.org These studies suggest that while the core β-sheet structure is rigid, the molecule can undergo some degree of internal motion, particularly in the turn regions at the molecular extremities. nih.govacs.org An initial structural study on RTD-1 suggested a "butterfly"-type motion of the backbone. acs.orgacs.org However, more recent and detailed relaxation analyses indicate that the molecule is more rigid than previously thought. acs.org

Oligomerization States and Supramolecular Assembly of Subunit-Derived Peptides

Theta defensins have been observed to self-associate in aqueous solution in a concentration-dependent and reversible manner. acs.org This property of forming higher-order structures, or oligomers, may be integral to their mechanism of action. acs.org Some studies have suggested that theta defensins can form trimers. wikipedia.org The ability of these peptides to oligomerize has also been reported for retrocyclins, which are synthetic human theta defensins. aai.org This oligomerization is thought to be important for their antiviral activity. aai.orgoup.com

The self-assembly of theta defensins can lead to the formation of larger supramolecular structures. For instance, baboon theta defensin 2 (BTD-2) has been shown to form amyloid-like fibrils. uq.edu.au The racemic crystal structure of BTD-2 revealed an anti-parallel trimer that extends into a larger supramolecular assembly spanning the crystal lattice. uq.edu.au This assembly features a steric-zipper motif, which is a characteristic of amyloid-forming peptides. uq.edu.au This finding provides a structural link between antimicrobial peptides and amyloid peptides, suggesting a common mechanism of self-assembly. uq.edu.au The formation of these supramolecular peptide assemblies is considered a strategy employed by nature for potent antimicrobial activity. nih.gov

The charge of the theta defensin isoform can influence its ability to form aggregates. In the context of inhibiting human papillomavirus (HPV) infection, Rhesus Theta Defensin-1 (RTD-1) is believed to cause viral aggregation, and this effect is dependent on the inherent positive charge of the defensin isoform. frontiersin.org

Structure-Activity Relationship Studies of Theta Defensin Isoforms Originating from Specific Subunits

In species like the olive baboon, four different theta defensin precursor genes (BTD-a, BTD-b, BTD-c, and BTD-d) have been identified, which encode for subunits A, B, C, and D. wikipedia.org These subunits can theoretically combine to produce ten different mature defensins. wikipedia.org However, only five have been observed, including heterodimers like A+C (BTD-4) and A+D (BTD-7). wikipedia.org This natural diversity allows for extensive structure-activity relationship (SAR) studies.

Despite a high degree of sequence conservation among different isoforms, their antimicrobial activities can vary significantly. asm.org For example, a study comparing the activity of various baboon theta defensins (BTDs) found clear differences in their potency against bacterial and fungal organisms. asm.org BTD-4, which is a heterodimer of subunits A and C and has a net charge of +3, was found to be the least active of the tested peptides in several antimicrobial assays. asm.org This suggests that even subtle changes in the amino acid sequence and resulting net charge can have a profound impact on biological function.

The cationic charge of theta defensin isoforms has been identified as a key determinant for some of their activities. For instance, the ability of rhesus theta defensin (RTD) isoforms to inhibit HPV infection is dependent on their inherent positive charge. frontiersin.org RTD-1 (charge +5) and RTD-2 (charge +6) were significantly more effective at inhibiting viral uptake than RTD-4 (charge +3), which is the A+C heterodimer. frontiersin.org

Conversely, for other activities, the relationship with charge is less direct. While a certain level of positive charge is generally required for antimicrobial action, studies have shown a weak correlation between the magnitude of the net charge and antimicrobial efficacy. asm.org This indicates that other factors, such as the specific arrangement of hydrophobic and charged residues and the ability to interact with and traverse the microbial cell membrane, are also critical determinants of activity. asm.org The cyclic structure itself is essential for salt-insensitive antimicrobial activity, as acyclic versions of theta defensins show markedly reduced activity in physiological saline conditions. asm.org

The table below summarizes key properties of some baboon theta defensin isoforms, including those containing subunit C.

Theta Defensin Isoform Subunit Composition Net Charge Observed Activity
BTD-1A+B+4Potent antimicrobial activity. asm.org
BTD-2B+B+4Forms amyloid-like fibrils. uq.edu.au
BTD-3A+A+4-
BTD-4A+C+3Least active in several antimicrobial assays compared to other BTDs. asm.org Less effective at inhibiting HPV uptake. frontiersin.org
BTD-7A+D+4-

This table is generated based on available data and may not be exhaustive.

Computational Modeling and Prediction of Subunit-Derived Peptide Conformations

Computational methods are increasingly being employed to understand the structure-function relationships of theta defensins and to design novel analogues with enhanced or specific activities. Molecular dynamics (MD) simulations and other computational techniques can provide detailed insights into the conformational equilibrium and dynamics of these peptides in solution, complementing experimental data from techniques like NMR. soton.ac.uk

Enhanced sampling methods in MD simulations are particularly useful for exploring the conformational landscape of cyclic peptides, which can be challenging to characterize experimentally due to rapid interconversion between different states. soton.ac.uk These computational approaches can help predict the conformational ensembles of theta defensins and their analogues. soton.ac.uk

Structure-based drug design and in silico screening are also powerful tools. For example, computational docking studies have been used to investigate the interaction of theta defensins with viral targets like the HIV glycoprotein (B1211001) gp41 and the host-cell enzyme furin. nih.govresearchgate.net These studies can help identify the key amino acid residues involved in binding and guide the design of new peptides with improved affinity and specificity. researchgate.net Web servers and prediction tools like iDPF-PseRAAAC and DEFENSINPRED have been developed to identify and classify defensin peptides, including theta defensins, based on their amino acid sequence, which can aid in the annotation of new potential defensin sequences. plos.orgplos.orgresearchgate.net

Computational tools such as CUPSAT and Duet can be used to predict the effects of amino acid mutations on peptide stability, facilitating the rational design of new theta defensin analogues. researchgate.net By combining information from computational modeling with experimental validation, it is possible to develop optimized theta defensin-based peptides for various therapeutic applications. nih.gov For instance, a full sequence amino acid scan of RTD-1, guided by computational insights, led to the development of a potent inhibitor of the anthrax lethal factor protease. nih.gov

Molecular Mechanisms of Action of Theta Defensin Subunit Derived Peptides

Interaction with Microbial Cell Membranes and Viral Envelopes

The primary mode of antimicrobial and antiviral action for theta-defensins involves direct interaction with and disruption of microbial cell membranes and viral envelopes. wikipedia.org

Biophysical Insights into Membrane Permeabilization

Theta-defensins exhibit potent, broad-spectrum microbicidal activity by permeabilizing the cell membranes of bacteria and fungi. wikipedia.orgasm.org Unlike many other defensins, their activity is largely retained in the presence of physiological salt concentrations, a property attributed to their rigid, cyclic backbone structure. nih.govasm.org

The process of membrane disruption is rapid. Studies on RTD-1 have shown that it permeabilizes the cytoplasmic membrane of Escherichia coli and Candida albicans. asm.orgnih.gov This permeabilization allows the influx of molecules that are normally excluded, such as the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), and leads to the release of intracellular components like ATP. asm.orgnih.gov For instance, RTD-1 can permeabilize E. coli membranes to the extent that it allows the passage of molecules up to 2 kDa, including the defensin (B1577277) itself, suggesting a "self-promoted uptake" mechanism where the peptide facilitates its own entry to disrupt further intracellular functions. asm.org The killing of C. albicans by RTD-1 is also temporally correlated with membrane permeabilization and the induction of reactive oxygen species (ROS). nih.gov

Different models, such as the "barrel-stave" or "carpet" model, have been proposed to explain how antimicrobial peptides disrupt membranes, and the exact mechanism can vary depending on the peptide and the target cell. mdpi.com The unique, less amphipathic topology of RTD-1 compared to other defensins may contribute to its unusual and potent interaction with phospholipid bilayers. nih.gov

Table 1: Membrane Permeabilization Activity of Theta-Defensins
Theta-DefensinTarget OrganismObserved EffectReference
RTD-1Escherichia coliPermeabilization of cytoplasmic membrane, allowing influx of ONPG and peptides up to 2 kDa. asm.org
RTD-1Candida albicansRapid cell permeabilization, ATP release, and induction of reactive oxygen species (ROS). nih.gov
Baboon Theta-Defensins (BTDs)Escherichia coliDisruption of the cell envelope, leading to influx of ONPG. asm.org

Mechanisms of Viral Entry Inhibition (e.g., binding to glycoproteins, capsid clustering)

Theta-defensins potently inhibit the entry of a wide range of viruses, including both enveloped and non-enveloped viruses, through multifaceted mechanisms. nih.govasm.org A primary strategy is the binding to viral surface glycoproteins, which are crucial for the virus to attach to and fuse with host cells. wikipedia.org

For example, retrocyclin 2, a synthetic theta-defensin based on a human pseudogene, binds with high affinity to the HSV-2 glycoprotein (B1211001) B (gB2) and the HIV-1 glycoprotein gp120. asm.org This binding is dependent on the glycosylation of the viral proteins and effectively blocks the virus from attaching to its host cell receptors. asm.org Similarly, other theta-defensins inhibit HIV-1 entry by binding to the gp41 glycoprotein and preventing the formation of the six-helix bundle structure required for membrane fusion. researchgate.net This lectin-like activity, where the defensin binds to carbohydrate moieties on glycoproteins, appears to be a general mechanism for inhibiting viral fusion. nih.govoup.com By crosslinking these surface glycoproteins, theta-defensins can create a barricade that immobilizes the proteins and physically prevents the fusion process. nih.govresearchgate.net

Another key antiviral mechanism is the induction of viral capsid clustering or aggregation. Rhesus theta-defensin 1 (RTD-1) has been shown to inhibit high-risk human papillomavirus (HPV) infection by causing the viral capsids to cluster together. nih.govfrontiersin.org This charge-driven aggregation prevents the individual virions from binding to their cell surface receptors and inhibits their subsequent uptake into the target cell. nih.govfrontiersin.org

Table 2: Mechanisms of Viral Entry Inhibition by Theta-Defensins
Theta-DefensinTarget VirusMechanism of InhibitionReference
Retrocyclin 2Herpes Simplex Virus (HSV), HIV-1Binds to viral glycoproteins (gB2, gp120), blocking viral attachment and entry. asm.org
RTD-1Human Papillomavirus (HPV)Induces charge-driven capsid clustering, preventing virion binding to cell surface. nih.govfrontiersin.org
Theta-defensins (general)Influenza Virus, Sindbis VirusCrosslinks membrane glycoproteins, erecting a barrier that blocks fusion. nih.govresearchgate.net
RC101 (synthetic analog)HIV-1Binds to gp41 C-heptad repeat (CHR) region, inhibiting six-helix bundle formation. researchgate.net

Modulation of Host Cellular Signaling Pathways

Beyond direct antimicrobial and antiviral actions, theta-defensins are distinguished by their ability to modulate host cellular signaling pathways, particularly those involved in inflammation and the immune response. mdpi.comresearchgate.net

Inhibition of Host Proteases (e.g., Furin)

Theta-defensins have been identified as potent inhibitors of certain host proteases, which can play a role in both inflammation and viral activation. Natural rhesus theta-defensin isoforms can regulate the release of the pro-inflammatory cytokine TNF-α by inhibiting its sheddase, TNF-α converting enzyme (TACE), also known as ADAM17. researchgate.netnih.gov RTD-1 acts as a fast-binding, reversible, and non-competitive inhibitor of TACE. nih.gov This inhibitory action requires the intact macrocyclic structure of the defensin. nih.gov

More recently, in-silico studies have predicted that theta-defensins can also function as inhibitors of furin, a host-cell proprotein convertase. nih.govnih.gov Furin is exploited by numerous pathogens, including viruses like SARS-CoV-2, to cleave and activate their surface proteins for entry into host cells. nih.govnih.govgrafiati.com The arginine-rich structure of theta-defensins is thought to enable this inhibitory interaction with furin. nih.gov

Involvement in Proteasomal Degradation Pathways

Emerging research suggests a link between theta-defensins and the host's proteasomal degradation system. A study using a simplified analog of Rhesus theta-defensin 2 ([Ser3,7,12,16]-RTD-2) in breast cancer cell lines found that the peptide interacts with proteins closely related to the 26S proteasome, a complex responsible for degrading ubiquitinated proteins. iiarjournals.orgiiarjournals.orgnih.gov The interacting proteins included proteasome 26S subunit, non-ATPase 1 (PSMD1) and proteasome 26S subunit, non-ATPase 11 (PSMD11). iiarjournals.org Since the ubiquitin-proteasome system is crucial for cellular homeostasis and is often dysregulated in diseases like cancer, its modulation by theta-defensins represents a novel area of investigation. iiarjournals.orgmdpi.com

Influence on Inflammatory and Immune Response Pathways (e.g., NF-κB, Inflammasome)

A significant aspect of theta-defensin function is the modulation of inflammatory and immune responses, primarily through the inhibition of key signaling pathways like NF-κB and the inflammasome. mdpi.comresearchgate.net RTD-1 has been shown to suppress the activation of NF-κB and mitogen-activated protein kinase (MAPK) pathways in immune cells stimulated with bacterial components like lipopolysaccharide (LPS). nih.govasm.orgnih.gov This leads to a marked reduction in the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govplos.org

Furthermore, RTD-1 has been shown to inhibit the inflammasome, a multiprotein complex that triggers the activation of inflammatory caspases and the maturation of cytokines like IL-1β. mdpi.comdntb.gov.ua In a murine model of chronic lung infection, RTD-1 treatment reduced the expression of inflammasome-related genes, including NLRP3, and inhibited the activation of caspase-1 and the biosynthesis of pro-IL-1β. mdpi.com This inhibition of the inflammasome is likely a downstream effect of the modulation of the NF-κB pathway, which often primes the inflammasome by upregulating the expression of its components. mdpi.comnih.gov

Biological Roles and Functional Diversity of Theta Defensin Subunit Derived Peptides

Contribution to Innate Immune Defense Across Species

Theta-defensins, including those containing subunit C, are significant contributors to the innate immune system in the species that express them. nih.govnih.gov They are primarily produced in leukocytes, specifically neutrophils and monocytes, as well as in the bone marrow. nih.govplos.org Their presence in these key phagocytic cells underscores their role as a first line of defense against invading pathogens. nih.gov The expression of multiple theta-defensin isoforms, arising from different combinations of subunits like A, B, C, and D in baboons, suggests a strategy to generate a diverse arsenal (B13267) of antimicrobial molecules, potentially allowing for a broader range of pathogen recognition and elimination. nih.gov This diversity likely enhances the host's ability to combat a wide array of microbial threats. nih.gov

Broad-Spectrum Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Peptides derived from theta-defensin subunits, including subunit C, exhibit potent, broad-spectrum antimicrobial activity. nih.govwikipedia.org This activity has been documented against a range of Gram-positive and Gram-negative bacteria, fungi, and several viruses. wikipedia.org A key advantage of theta-defensins over other defensin (B1577277) families is their retained activity in the presence of physiological salt concentrations, which often inhibit the function of alpha- and beta-defensins. asm.org

The antimicrobial efficacy of various baboon theta-defensins (BTDs), including a heterodimer of subunits A and C (BTD-4), has been characterized. nih.govwikipedia.org Studies have demonstrated their dose-dependent inhibition of microbial growth. nih.gov

OrganismTheta-Defensin IsoformObserved Activity
Staphylococcus aureusBTD-1 (A+B), BTD-2 (B+B), BTD-3 (A+A), BTD-4 (A+C), BTD-7 (A+D)Bacteriostatic
Escherichia coliBTD-1 (A+B), BTD-2 (B+B), BTD-3 (A+A), BTD-4 (A+C), BTD-7 (A+D)Bacteriostatic
Candida albicansBTD-1 (A+B), BTD-2 (B+B), BTD-3 (A+A), BTD-4 (A+C), BTD-7 (A+D)Fungistatic

The antiviral activity of theta-defensins is often attributed to their ability to bind to glycoproteins on the viral surface, thereby blocking the entry of the virus into host cells. wikipedia.org

Immunomodulatory Properties and Regulation of Cytokine/Chemokine Production

Beyond their direct microbicidal effects, theta-defensins possess significant immunomodulatory properties. plos.orgiiarjournals.org They can influence the host's inflammatory response to infection. plos.org For instance, rhesus theta-defensin 1 (RTD-1) has been shown to reduce the secretion of several pro-inflammatory cytokines and chemokines, including TNF, IL-1α, IL-1β, IL-6, and IL-8, from blood leukocytes stimulated with various Toll-like receptor (TLR) agonists. plos.org

This modulation of the cytokine response is a crucial aspect of their function, as an uncontrolled inflammatory cascade can be detrimental to the host. plos.org By suppressing excessive inflammation, theta-defensins may help to limit tissue damage during an infection. plos.org The anti-inflammatory activities can vary significantly even between highly conserved theta-defensin isoforms, suggesting that the specific combination of subunits, such as those including subunit C, plays a role in defining their immunomodulatory profile. plos.org

Functional Characterization in Models of Pathogen Infection (e.g., HIV-1, HPV, SARS-CoV-2, P. aeruginosa)

The functional significance of theta-defensins has been explored in various models of pathogen infection.

HIV-1: Synthetic theta-defensins, known as retrocyclins (which are based on human pseudogenes but are structurally analogous to primate theta-defensins), are potent inhibitors of HIV-1 infection. nih.gov They are thought to act by binding to the gp41 fusion peptide of the virus, preventing the conformational changes necessary for the viral and host cell membranes to fuse. nih.gov This mechanism effectively blocks the entry of the virus into the host cell. nih.gov

HPV: Rhesus theta-defensin 1 (RTD-1) has been shown to inhibit infection by high-risk human papillomavirus (HPV). uniprot.org The proposed mechanism involves the direct binding of the theta-defensin to the viral capsid, leading to the clustering of virions. uniprot.org This aggregation prevents the virus from binding to its receptors on the surface of epithelial cells, thereby neutralizing its infectivity. uniprot.org

SARS-CoV-2: In silico studies have suggested that theta-defensins could act as inhibitors of furin, a host cell enzyme that is important for the processing of the SARS-CoV-2 spike protein and subsequent viral entry. medscape.com Additionally, their known anti-inflammatory properties could be beneficial in mitigating the severe inflammatory responses, or "cytokine storm," associated with severe COVID-19. plos.orgmedscape.com

P. aeruginosa: The prototypical theta-defensin, RTD-1, has demonstrated antimicrobial activity against Pseudomonas aeruginosa, a bacterium that is a significant cause of opportunistic infections. In models of P. aeruginosa lung infection, RTD-1 was able to reduce the bacterial burden and decrease airway inflammation.

Novel Biological Activities Beyond Antimicrobial Defense (e.g., Cell Proliferation Modulation)

Emerging research suggests that the biological activities of theta-defensins may extend beyond their roles in immunity. Some studies have indicated that certain theta-defensins and their synthetic analogs can influence cell proliferation. iiarjournals.org For example, some theta-defensin analogs have been observed to inhibit the growth of breast cancer cells in 3D culture models, while being non-toxic to normal mammalian cells. iiarjournals.org This suggests a potential for these peptides to selectively modulate the proliferation of neoplastic cells. iiarjournals.org This area of research is still in its early stages, but it points towards a broader functional diversity for this class of molecules.

Advanced Research Methodologies Applied to Theta Defensin Subunit Studies

Chemical Synthesis and Engineering of Theta Defensin (B1577277) Subunit Analogs

The chemical synthesis of theta defensins and their analogs has been a cornerstone of structure-activity relationship studies. Solid-phase peptide synthesis (SPPS) is a primary method used to assemble the linear peptide precursors of these molecules. researchgate.netasm.orgwpmucdn.com This process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. wpmucdn.com Once the linear sequence is assembled, the peptide is cleaved from the resin. The process is completed by cyclization of the backbone and oxidation to form the three characteristic disulfide bonds. nih.gov

This synthetic accessibility has facilitated the creation of numerous analogs to probe the roles of specific amino acid residues and structural motifs. nih.gov For instance, researchers have synthesized analogs with altered amino acid sequences to enhance antimicrobial or antiviral activity. nih.govusc.edu The ability to incorporate non-natural amino acids or modify existing ones provides a powerful tool for developing theta defensin-based therapeutics with improved stability and efficacy. google.com Engineering efforts have also focused on enhancing the anti-HIV activity of retrocyclins, synthetic analogs of human theta-defensins. wikipedia.org

Synthesis Stage Description
Peptide Chain Assembly Linear sequence is built on a solid resin via SPPS. wpmucdn.comnih.gov
Cleavage The completed linear peptide is detached from the resin support. nih.gov
Cyclization & Oxidation The peptide backbone is circularized, and disulfide bonds are formed. nih.gov

High-Resolution Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, X-ray Crystallography)

High-resolution spectroscopic techniques have been pivotal in elucidating the three-dimensional structure and dynamics of theta defensins.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been extensively used to determine the solution structures of theta defensins, revealing their characteristic cyclic cystine ladder motif. nih.govacs.orgacs.org Early NMR studies of Rhesus theta-defensin-1 (RTD-1) suggested a degree of flexibility in the molecule. nih.gov More recent, advanced NMR techniques have provided more defined structures of several theta-defensins, including RTD-1 and the synthetic human theta-defensin analog HTD-2 (retrocyclin-2), suggesting they are more rigid than initially thought. nih.govnih.gov These studies have been crucial for understanding how the structure of these peptides relates to their biological activity and stability. acs.orguq.edu.au

Mass Spectrometry: This technique is essential for verifying the correct mass and, consequently, the amino acid composition of synthesized and purified theta defensins. It plays a critical role in quality control during both chemical synthesis and isolation from natural sources.

X-ray Crystallography: While obtaining high-quality crystals of peptides can be challenging, X-ray crystallography offers the potential to determine the solid-state structure of theta defensins at atomic resolution. springernature.com Though less frequently reported for theta defensins compared to NMR, crystallographic data can provide complementary insights into their molecular architecture.

Technique Application in Theta Defensin Research Key Findings
NMR Spectroscopy Determination of 3D structure in solution. nih.govnih.govacs.orgRevealed the cyclic cystine ladder motif and provided insights into molecular flexibility and rigidity. nih.govnih.gov
Mass Spectrometry Verification of molecular weight and purity.Confirms the identity of synthesized and isolated peptides.
X-ray Crystallography Determination of solid-state structure at high resolution. springernature.comProvides detailed atomic coordinates to complement solution-state data.

In Silico Approaches for Peptide Design and Interaction Prediction (e.g., Molecular Docking, MD Simulations, Bioinformatics)

Computational methods are increasingly employed to accelerate the design and understanding of theta defensin analogs.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For instance, molecular docking has been used to study the interaction of theta defensin analogs, such as RC101, with viral proteins like the gp41 of HIV, helping to elucidate their mechanism of viral entry inhibition. nih.govresearcher.lifenih.gov These studies can identify key amino acid residues involved in the binding interface. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. acs.orgwindows.net They have been used to investigate the stability of theta defensin structures and their interactions with biological membranes. acs.org These simulations can help to understand how these peptides disrupt microbial cell membranes.

Bioinformatics: Bioinformatics tools are used to analyze theta defensin sequences, predict their properties, and design new analogs with desired characteristics. frontiersin.orgnih.gov For example, platforms have been developed to predict and design defensins by generating and ranking analogs based on predicted activity scores. frontiersin.org Such tools can screen for mutable amino acids and predict the physicochemical properties, toxicity, and antigenicity of newly designed peptides. nih.gov

Cell-Based Assays for Functional Characterization (e.g., Cell Viability, Immunoprecipitation, Gene Expression Profiling)

A variety of cell-based assays are essential for determining the biological functions of theta defensins and their analogs.

Cell Viability Assays: These assays, such as the MTT test, are used to assess the cytotoxic or cytostatic effects of theta defensin analogs on different cell types, including cancer cells. iiarjournals.org This helps to determine their therapeutic window and potential for applications like cancer therapy.

Immunoprecipitation: This technique can be used to identify the molecular partners of theta defensins within a cell. For example, it has been employed to investigate the targets of a simplified RTD-2 analog in breast cancer cells, revealing its involvement in the proteasomal degradation pathway. iiarjournals.org

Gene Expression Profiling: Analyzing changes in gene expression in response to theta defensin treatment can elucidate their mechanisms of action. For example, studies have shown that RTD-1 can modulate the expression of inflammatory genes in bronchial epithelial cells, suggesting a role in regulating the host immune response. nih.gov Quantitative reverse-transcription PCR (qRT-PCR) is a common method used to measure these changes in gene expression. frontiersin.org

Application of Animal Models for Investigating Biological Efficacy (e.g., Sepsis Models)

Animal models are crucial for evaluating the in vivo efficacy and therapeutic potential of theta defensins. Sepsis models, in particular, have been used to demonstrate the protective effects of these peptides.

In mouse models of bacteremic sepsis, such as those induced by E. coli peritonitis or cecal ligation and puncture (CLP), administration of RTD-1 has been shown to significantly improve survival. nih.govplos.orgresearchgate.net This protective effect is associated with a reduction in the systemic levels of pro-inflammatory cytokines and chemokines. nih.govresearchgate.net These studies indicate that the anti-inflammatory properties of theta defensins are a key component of their in vivo efficacy. researchgate.net Furthermore, bioengineered analogs of RTD-1 have shown even greater potency in clearing bacterial infections in animal models, highlighting the potential for developing new immune-stimulating therapies. usc.edu

Animal Model Theta Defensin Studied Key Findings Citation
E. coli PeritonitisRTD-1Improved survival, modest reduction in inflammatory cytokines. nih.govplos.org
Cecal Ligation and Puncture (CLP) SepsisRTD-1Rescued mice from sepsis, even with delayed treatment. nih.govplos.org
Klebsiella InfectionMTD12813 (bioengineered analog)10 times more efficient than RTD-1 in clearing infections. usc.edu

Future Research Directions and Peptide Engineering Potential of Theta Defensin Subunits

Design and Development of Next-Generation Theta Defensin (B1577277) Peptide Analogs

The inherent stability and broad-spectrum activity of theta-defensins make them prime candidates for therapeutic development. Research is actively focused on creating next-generation peptide analogs with enhanced efficacy and specificity. A key target for this engineering is HIV. Natural theta-defensins inhibit HIV entry by binding to the viral glycoprotein (B1211001) 41 (gp41) and preventing the formation of a six-helix bundle, a critical step for the virus to fuse with a host cell. nih.govnih.gov

To improve upon this, researchers are using in-silico molecular docking approaches to design novel peptide analogs. nih.gov By analyzing the interaction between existing analogs like RC101 and the gp41 C-heptad repeat (CHR) region, scientists can identify which amino acids are most critical for binding. nih.gov This allows for the targeted design of new peptides with optimized physicochemical properties. Recent studies have described the creation of dozens of new peptide analogs, with some demonstrating significantly higher binding affinities to the HIV gp41 target compared to the parent molecule, RC101. nih.govnih.gov Other research has focused on creating simplified analogs, such as substituting certain residues with serine, to develop peptides with selective activity against breast cancer cells. iiarjournals.org

Table 2: Examples of Engineered Theta Defensin Analogs

AnalogParent MoleculeModification StrategyTargetImprovement
Designed Peptides 1 & 4RC101In-silico design and amino acid substitutionHIV gp41Higher binding affinity compared to RC101. nih.govnih.gov
[Ser3,7,12,16] RTD-2RTD-2Substitution of four residues with serineBreast Cancer Cells (MDA-MB-231)Significant inhibition of cancer cell proliferation. iiarjournals.org

Exploring Theta Defensin Subunits as Biologically Active Scaffolds for Drug Design

The unique structure of theta-defensins, characterized by a cyclic backbone and a "cyclic cystine ladder" of three parallel disulfide bonds, confers remarkable stability. nih.govuq.edu.au This rigid and constrained structure makes them an attractive scaffold or framework for peptide drug design. nih.gov The core concept is to use the stable theta-defensin structure to present a different, non-native bioactive peptide sequence to a biological target.

A successful proof-of-concept for this approach involved incorporating the well-known integrin-binding Arg-Gly-Asp (RGD) sequence into the loops of the Rhesus Theta-Defensin 1 (RTD-1) scaffold. nih.gov The resulting hybrid peptides demonstrated potent and selective integrin-binding activity, effectively gaining a new biological function while retaining the stability of the original scaffold. nih.gov This illustrates the potential to engineer theta-defensin-based molecules for a wide array of therapeutic targets beyond their natural antimicrobial functions. nih.gov Furthermore, the cationic nature and stability of the theta-defensin framework are being explored for use as a non-viral vector for delivering genetic material like miRNA into cells. umich.edu

Strategies for Reactivating Pseudogenized Theta Defensin Subunit Genes

While Old World monkeys produce theta-defensins, the corresponding genes in humans, chimpanzees, gorillas, and bonobos are pseudogenized, meaning they are not translated into functional peptides. wikipedia.org Human theta-defensin genes are transcribed into mRNA, but a premature stop codon in the sequence prevents the synthesis of the full peptide. mdpi.com The resulting non-functional human versions are often referred to as "retrocyclins". plos.org

A novel and promising strategy to overcome this genetic roadblock involves the use of aminoglycoside antibiotics. plos.orgnih.gov In eukaryotes, these molecules can induce a "read-through" of premature termination codons, essentially causing the ribosome to ignore the stop signal and continue translation. plos.org Research has demonstrated that treating human cells with aminoglycosides can successfully restore the expression of functional, bioactive retrocyclin peptides that are active against HIV-1. plos.orgnih.gov This ability to "reawaken" these dormant ancestral genes from their millions of years of silence presents a unique potential therapeutic approach to enhance resistance to certain infections. plos.org

Delineating Novel Interacting Partners and Molecular Targets

The broad bioactivity of theta-defensins stems from their ability to interact with a diverse range of molecular targets on both pathogens and host cells. Their antimicrobial activity is generally attributed to their ability to bind to and disrupt microbial cell membranes. wikipedia.org However, more specific interactions have been identified that account for their antiviral and immunomodulatory effects.

In the context of viral infections, theta-defensins have several known targets. They inhibit HIV-1 entry by binding to glycoprotein 41 (gp41) and blocking a key conformational change. nih.govnih.gov For non-enveloped viruses like high-risk human papillomavirus (hrHPV), they interact directly with the viral capsid, causing the virus particles to aggregate and preventing them from binding to host cell surfaces. frontiersin.org They have also demonstrated activity against Herpes Simplex Virus (HSV) and Influenza A virus. frontiersin.org

Beyond pathogens, theta-defensins interact with host immune system components. They can suppress the release of multiple pro-inflammatory cytokines, including TNF, IL-1α, IL-1β, IL-6, and IL-8. plos.org This anti-inflammatory effect is mediated, at least in part, through the inhibition of the TNF-α–converting enzyme (TACE), a key enzyme responsible for releasing soluble TNF-α. nih.gov

Table 3: Known Molecular Targets and Interacting Partners of Theta Defensins

Interacting Partner / TargetContext / ActivityMechanism of Action
Glycoprotein 41 (gp41)Anti-HIVBinds to gp41 and blocks the formation of the six-helix bundle required for viral entry. nih.govnih.gov
Viral CapsidAnti-HPVInduces clustering/aggregation of virions, preventing them from binding to cell surface receptors. frontiersin.org
Microbial Cell MembranesAntibacterial / AntifungalBinds to and disrupts the integrity of the cell membrane. wikipedia.org
TNF-α–Converting Enzyme (TACE)Anti-inflammatoryInhibits TACE activity, thereby reducing the shedding of soluble pro-inflammatory TNF-α. nih.gov
Toll-Like Receptor (TLR) AgonistsImmunomodulatoryReduces the secretion of inflammatory cytokines (TNF, IL-1, IL-6, etc.) by leukocytes stimulated by TLR agonists. plos.org

Addressing Challenges in Peptide Stability and Specificity for Research Applications

A significant advantage of theta-defensins for therapeutic research is their exceptional stability. frontiersin.org Their macrocyclic structure, reinforced by three disulfide bonds, makes them highly resistant to degradation by proteases and stable in blood, plasma, and serum. frontiersin.orgresearchgate.net Therefore, the primary challenge is not a lack of stability, but rather maintaining this stability while engineering the peptide for enhanced specificity and potency. Research has shown that while the disulfide bonds are critical for the peptide's rigid structure and stability, the cyclic backbone itself is the key determinant of its antibacterial and membrane-binding properties. researchgate.net This provides a basis for designing analogs where the core stability is preserved while surface-exposed residues are modified to improve targeting.

The challenge of specificity involves tailoring analogs to interact strongly with a desired molecular target while minimizing off-target effects. The natural isoforms of rhesus theta-defensins (RTDs 1-5) show that even minor sequence differences can result in a tenfold variation in their anti-TNF activities, highlighting the potential for fine-tuning specificity. plos.org Engineering efforts, such as the in-silico design of anti-HIV peptides and the creation of cancer-cell-selective analogs, are direct attempts to address this challenge by creating molecules with higher affinity and selectivity for their intended targets. nih.goviiarjournals.org

Q & A

Q. What methodologies are recommended for quantifying Theta defensin subunit C (RTD-1C) expression in human tissues, and how can experimental variability be minimized?

Answer:

  • qRT-PCR : Use gene-specific primers (e.g., GAPDH as a housekeeping control) and standardized protocols for RNA extraction, cDNA synthesis, and amplification cycles (95°C denaturation, 55–60°C annealing). Validate results via melting curve analysis and agarose gel electrophoresis .
  • Immunoassays : Optimize antibody specificity using Western blot or ELISA with recombinant RTD-1C as a positive control. Include technical replicates and negative controls (e.g., COVID-negative swabs) to address cross-reactivity .
  • Data Validation : Use statistical tools (e.g., ANOVA for inter-group comparisons) and report cycle threshold (Ct) values with standard deviations.

Q. How can researchers design a study to investigate the baseline antimicrobial activity of RTD-1C against Gram-negative pathogens?

Answer:

  • Experimental Design :
    • In vitro assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against E. coli or Pseudomonas aeruginosa. Include defensin-free controls and replicate experiments (n ≥ 3) .
    • Kinetic Analysis : Measure bacterial growth curves at 0, 4, 8, and 24 hours post-exposure.
  • Data Analysis : Compare MICs using non-parametric tests (e.g., Mann-Whitney U test) and report 95% confidence intervals.

Advanced Research Questions

Q. What strategies resolve contradictions in RTD-1C’s role in immune modulation, particularly when comparing in vitro and in vivo models?

Answer:

  • Controlled Variables : Standardize animal models (e.g., murine sepsis) with matched dosing and infection timelines. Use knockout models (e.g., RTD-1C⁻/⁻ mice) to isolate defensin-specific effects .
  • Multi-Omics Integration : Pair transcriptomic data (RNA-seq of immune cells) with cytokine profiling (ELISpot, Luminex) to identify signaling pathways (e.g., NF-κB) influenced by RTD-1C .
  • Meta-Analysis : Aggregate published MIC values and immune readouts to assess heterogeneity via funnel plots or I² statistics .

Q. How can molecular dynamics (MD) simulations elucidate RTD-1C’s structural stability under physiological pH gradients?

Answer:

  • Simulation Parameters : Use AMBER or GROMACS with explicit solvent models. Simulate RTD-1C at pH 5.0 (lysosomal) vs. 7.4 (extracellular) for 100 ns trajectories .
  • Analysis Metrics : Calculate root-mean-square deviation (RMSD) for backbone stability and solvent-accessible surface area (SASA) for hydrophobic core exposure.
  • Validation : Compare with circular dichroism (CD) spectra of RTD-1C under identical pH conditions .

Q. What experimental frameworks are suitable for studying RTD-1C’s synergy with beta-defensins in mucosal immunity?

Answer:

  • Co-Administration Studies : Test combinatorial MICs (e.g., RTD-1C + hBD-2) using checkerboard assays. Calculate fractional inhibitory concentration indices (FICI) .
  • Epithelial Models : Use air-liquid interface (ALI) cultures of human bronchial cells. Measure transepithelial electrical resistance (TEER) and defensin secretion (LC-MS/MS) post-stimulation .
  • Statistical Design : Apply Bliss independence or Loewe additivity models to classify synergistic, additive, or antagonistic effects .

Methodological Best Practices

  • Sample Size Justification : Use power analysis (e.g., G*Power) with α=0.05 and β=0.2 to determine minimum n-values for animal or clinical studies .
  • Ethical Compliance : For human studies, obtain IRB approval and document participant selection criteria (e.g., exclusion of immunosuppressed individuals) .
  • Reproducibility : Share raw data (qRT-PCR Ct values, MD trajectories) via repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.